molecular formula C27H23FN4O3S B2746595 2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1023456-30-5

2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2746595
CAS No.: 1023456-30-5
M. Wt: 502.56
InChI Key: VNAGCCDHKQGQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S and its molecular weight is 502.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Quinazoline derivatives have been synthesized through various methods, focusing on the reactivity of different functional groups. For instance, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines starts from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks. This process involves thionation or chlorination followed by treatment with multifunctional nucleophiles to access a variety of derivatives, showcasing the chemical versatility and potential of quinazoline derivatives for further modification and application in various fields of research (Al-Salahi, 2010).

Biological Activities

Quinazoline and acetamide derivatives exhibit significant biological activities, including anti-ulcerogenic and anti-ulcerative colitis effects. For example, novel quinazoline derivatives were synthesized and evaluated for their anti-ulcerogenic and Anti-Ulcerative colitis activities, showing promising results in comparison to standard drugs used for treatment of peptic ulcer and ulcerative colitis. These compounds demonstrated curative activity against acetic acid-induced ulcer models, providing insights into the potential therapeutic applications of quinazoline derivatives in gastrointestinal diseases (Alasmary et al., 2017).

Electrochemical Sensor Applications

Quinazoline derivatives have also been explored for their applications in electrochemical sensors. A study focused on the development of a sensitive nanocomposite-based electrochemical sensor for the voltammetric simultaneous determination of isoproterenol, acetaminophen, and tryptophan, demonstrating the utility of quinazoline derivatives in enhancing the sensitivity and specificity of electrochemical sensors for the detection of various biological and pharmaceutical compounds (Karimi-Maleh et al., 2014).

Crystal Structure and Analysis

The crystal structures of quinazoline derivatives have been investigated to understand their molecular configurations and interactions. These studies contribute to the understanding of the structural basis for the biological activities of quinazoline derivatives and their potential use in designing new compounds with desired properties (Geesi, 2020).

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S/c1-35-19-12-10-17(11-13-19)15-29-24(33)14-23-26(34)32-25(30-23)20-7-3-5-9-22(20)31-27(32)36-16-18-6-2-4-8-21(18)28/h2-13,23H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAGCCDHKQGQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.